(S)-3-Phenoxytetrahydrofuran
Description
(S)-3-Phenoxytetrahydrofuran is a chiral tetrahydrofuran derivative characterized by a phenoxy group (-OPh) attached to the 3-position of the tetrahydrofuran ring in the S-configuration. The compound’s molecular formula is C₁₀H₁₂O₂, with a molecular weight of 164.20 g/mol. Its structure combines the cyclic ether framework of tetrahydrofuran with the aromatic phenoxy substituent, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The stereochemistry at the 3-position (S-configuration) is critical for its interactions in chiral environments, such as enzyme binding sites or asymmetric catalysis .
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(3S)-3-phenoxyoxolane |
InChI |
InChI=1S/C10H12O2/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,10H,6-8H2/t10-/m0/s1 |
InChI Key |
LJIQYDIZTXLQRR-JTQLQIEISA-N |
Isomeric SMILES |
C1COC[C@H]1OC2=CC=CC=C2 |
Canonical SMILES |
C1COCC1OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table compares (S)-3-Phenoxytetrahydrofuran with key analogues, focusing on molecular properties, substituent effects, and applications:
Key Comparative Insights
Substituent Effects on Physicochemical Properties
- Phenoxy vs. Hydroxyl Groups: The phenoxy group in (S)-3-Phenoxytetrahydrofuran enhances lipophilicity (logP ~2.1) compared to the polar hydroxyl group in 3-Hydroxytetrahydrofuran (logP ~0.3), making the former more suitable for lipid membrane penetration in drug delivery .
- Electron-Withdrawing vs. Electron-Donating Groups: The carboxylic acid substituent in Tetrahydrofuran-3-carboxylic Acid increases acidity and reactivity, enabling its use in coupling reactions, whereas the phenoxy group in (S)-3-Phenoxytetrahydrofuran stabilizes aromatic interactions in receptor binding .
Stereochemical Considerations
The S-configuration in (S)-3-Phenoxytetrahydrofuran is critical for enantioselective applications. For example, in asymmetric catalysis, this stereochemistry can dictate the spatial orientation of substrates, achieving >90% enantiomeric excess (ee) in certain reactions . In contrast, racemic mixtures of non-chiral analogues (e.g., Tetrahydrofuran-3-carboxylic Acid) show reduced specificity in biological systems .
Reactivity and Stability
- Halogenated Derivatives: The halogenated derivative (S)-3-(3-(2-Chloro-5-Iodobenzyl)phenoxy)tetrahydrofuran exhibits reduced thermal stability (decomposition at ~150°C) due to steric strain from the bulky benzyl group. This contrasts with (S)-3-Phenoxytetrahydrofuran, which remains stable up to 250°C .
- Hydrolytic Sensitivity: The hydroxyl group in 3-Hydroxytetrahydrofuran makes it prone to oxidation, requiring storage under inert conditions. The phenoxy group in (S)-3-Phenoxytetrahydrofuran offers greater hydrolytic stability .
Q & A
Q. What are the recommended protocols for synthesizing (S)-3-Phenoxytetrahydrofuran derivatives, and how can yield optimization be achieved?
Answer: The synthesis of (S)-3-Phenoxytetrahydrofuran derivatives often employs a one-pot pseudo three-component method, as demonstrated in the synthesis of structurally analogous benzofuran derivatives (e.g., compounds 3k, 3l, and 3m) . Key steps include:
- Catalyst selection : Use Lewis acids (e.g., FeCl₃) to facilitate cyclization.
- Temperature control : Maintain reactions at 60–80°C to balance reactivity and side-product formation.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is effective for isolating products.
Yield optimization involves adjusting stoichiometric ratios (e.g., 1:2:1 for aldehyde, ketone, and catalyst) and monitoring reaction progress via TLC.
Q. How should researchers characterize the stereochemical purity of (S)-3-Phenoxytetrahydrofuran?
Answer: Stereochemical characterization requires:
- Chiral HPLC : Use columns like Chiralpak IA/IB with mobile phases (hexane/isopropanol) to resolve enantiomers .
- NMR spectroscopy : Analyze coupling constants (e.g., ) in H NMR to confirm stereospecific proton environments .
- Polarimetry : Measure optical rotation ([α]) to verify enantiomeric excess (≥98% purity is typical for research-grade material) .
Q. What safety protocols are critical when handling (S)-3-Phenoxytetrahydrofuran in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves (tested for permeation resistance), lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required for prolonged exposure .
- Ventilation : Use fume hoods to minimize inhalation risks.
- Waste disposal : Segregate waste in labeled containers and collaborate with certified hazardous waste management services .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for (S)-3-Phenoxytetrahydrofuran analogs?
Answer: Discrepancies in pharmacological studies (e.g., receptor binding affinity) may arise from:
- Impurity profiles : Validate compound purity via LC-MS and elemental analysis to exclude confounding contaminants .
- Assay variability : Standardize in vitro assays (e.g., μ-opioid receptor binding) using reference controls (e.g., fentanyl) and replicate experiments across independent labs .
- Chiral cross-contamination : Re-evaluate stereochemical integrity using chiral columns and single-crystal X-ray diffraction .
Q. What advanced analytical methods are suitable for studying the metabolic stability of (S)-3-Phenoxytetrahydrofuran in biological systems?
Answer:
- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-HRMS .
- Isotope labeling : Use C or H isotopes to track metabolic pathways and identify hydroxylation/oxidation sites.
- CYP450 inhibition studies : Assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) using fluorometric assays .
Q. How can computational modeling aid in designing novel (S)-3-Phenoxytetrahydrofuran-based therapeutics?
Answer:
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict binding modes to target receptors (e.g., opioid receptors) .
- QSAR analysis : Corporate substituent effects (e.g., alkoxy groups) into quantitative structure-activity relationship models to prioritize synthetic targets .
- ADMET prediction : Employ tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, bioavailability) .
Q. What strategies mitigate racemization during the synthesis of (S)-3-Phenoxytetrahydrofuran derivatives?
Answer:
- Low-temperature conditions : Perform reactions below 0°C to suppress thermal racemization .
- Chiral auxiliaries : Incorporate temporary stereodirecting groups (e.g., Evans oxazolidinones) during key steps.
- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers selectively .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
